molecular formula C12H9N5O B8316656 4-(3-Pyridinyl)imidazo[1,5-a]pyrimidine-8-carboxamide

4-(3-Pyridinyl)imidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No. B8316656
M. Wt: 239.23 g/mol
InChI Key: XOMDSIQWPUEOJD-UHFFFAOYSA-N
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Patent
US04888345

Procedure details

A stirred mixture of 17.7 g of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (U.S. Pat. No. 4,281,000, Ex. 1) and 12.6 g of 4-amino-5-imidazolecarboxamide hydrochloride in 100 ml of glacial acetic acid was heated on a steam bath for 4 hours. The reaction mixture was then allowed to stand at room temperature for 16 hours. The mixture was evaporated to dryness in vacuo and the residual solid was partitioned between dichloromethane and saturated sodium bicarbonate. The two layers were separated, the organic layer was dried over anhydrous sodium sulfate and filtered and evaporation of the filtrate gave a dark yellow solid which was treated with isopropyl alcohol. This solid was collected by filtration and washed with hexane. The yellow solid was dried in vacuo to give 10.0 g of the product of the example, mp >260° C.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.Cl.NC1[N:17]=[CH:18][NH:19][C:20]=1[C:21]([NH2:23])=[O:22].C(O)(C)C>C(O)(=O)C>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:5]2[N:17]3[CH:18]=[N:19][C:20]([C:21]([NH2:23])=[O:22])=[C:13]3[N:2]=[CH:3][CH:4]=2)[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
Cl.NC=1N=CNC1C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residual solid was partitioned between dichloromethane and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a dark yellow solid which
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1C=NC2C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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